

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)ethanamine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanamine

Cat. No.: B1294507

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Abstract

1-(4-Chlorophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structural features, comprising a chiral center and a reactive amino group attached to a chlorophenyl moiety, make it an essential intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of **1-(4-Chlorophenyl)ethanamine**, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications in drug discovery and development.

Chemical and Physical Properties

1-(4-Chlorophenyl)ethanamine is a chiral amine that is typically handled as a racemic mixture or as its individual enantiomers. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	6299-02-1	--INVALID-LINK--
Molecular Formula	C ₈ H ₁₀ ClN	--INVALID-LINK--
Molecular Weight	155.62 g/mol	--INVALID-LINK--
Appearance	Clear colorless to yellowish liquid	--INVALID-LINK--
Density	1.080 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n ₂₀ /D)	1.543	--INVALID-LINK--
Boiling Point	232 °C	--INVALID-LINK--
Flash Point	102.8 °C (closed cup)	--INVALID-LINK--

Synthesis and Chiral Resolution

The primary route for the synthesis of racemic **1-(4-Chlorophenyl)ethanamine** is the reductive amination of 4-chloroacetophenone. Due to the importance of stereochemistry in its applications, the resolution of the racemic mixture into its constituent enantiomers is a critical subsequent step.

Reductive Amination of 4-Chloroacetophenone (Leuckart Reaction)

This protocol describes a general procedure for the synthesis of α -methylbenzylamine, which can be adapted for **1-(4-Chlorophenyl)ethanamine**.

Experimental Protocol:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser, combine 4-chloroacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water (0.5 equivalents).
- **Heating:** Heat the mixture with magnetic stirring in an oil bath at approximately 190-205 °C for 6 hours.

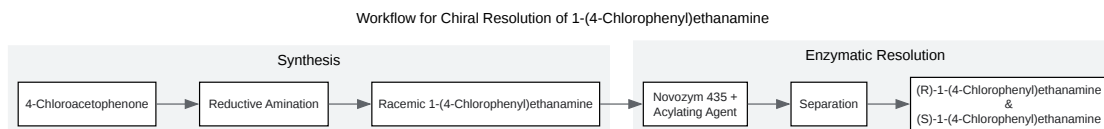
- Hydrolysis: After cooling, add 6 M hydrochloric acid to the reaction mixture and reflux for 1 hour to hydrolyze the intermediate formamide.
- Workup: Cool the solution and neutralize with a strong base (e.g., NaOH) to liberate the free amine.
- Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.
- Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Enzymatic Kinetic Resolution of Racemic **1-(4-Chlorophenyl)ethanamine**

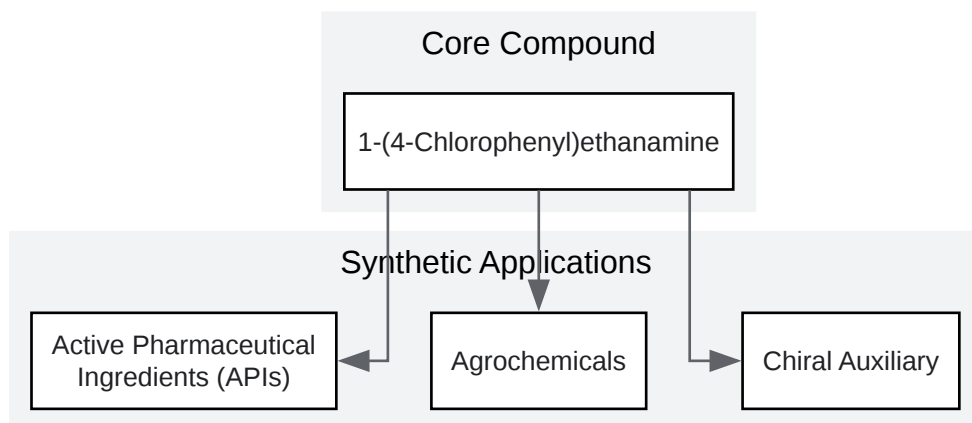
This method utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the two.^[1]

Experimental Protocol:

- Reaction Mixture: In a suitable solvent (e.g., toluene), dissolve racemic **1-(4-Chlorophenyl)ethanamine** (1 equivalent).
- Enzyme Addition: Add immobilized lipase (Novozym 435) to the solution.
- Acylating Agent: Introduce an acylating agent, such as an ester (e.g., methoxyacetate ester), to the mixture.
- Reaction Conditions: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral chromatography (HPLC or GC).
- Separation: Once approximately 50% conversion is reached, stop the reaction and filter off the enzyme.
- Isolation: Separate the acylated amine from the unreacted amine using standard chromatographic techniques or extraction procedures. The unreacted enantiomer can be isolated, and the acylated enantiomer can be deacylated to yield the other pure enantiomer.



Applications of 1-(4-Chlorophenyl)ethanamine in Synthesis



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

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